(2-Methyl-6-morpholinopyridin-3-yl)methanamine
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Overview
Description
(2-Methyl-6-morpholinopyridin-3-yl)methanamine is a versatile small molecule scaffold with the chemical formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-morpholinopyridin-3-yl)methanamine typically involves the reaction of 2-methyl-6-chloropyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-morpholinopyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)₂ and TEMPO in mild conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(2-Methyl-6-morpholinopyridin-3-yl)methanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Methyl-6-morpholinopyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The morpholine ring and the pyridine moiety play crucial roles in binding to the target sites, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar in structure but with a methoxy group instead of a morpholine ring.
(6-Methylpyridin-3-yl)methanamine: Lacks the morpholine ring, making it less versatile.
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine: A more complex structure with different functional groups.
Uniqueness
(2-Methyl-6-morpholinopyridin-3-yl)methanamine is unique due to its morpholine ring, which provides additional binding sites and enhances its versatility in chemical reactions and biological interactions. This makes it a valuable scaffold in the synthesis of various compounds and in the study of molecular mechanisms.
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2-methyl-6-morpholin-4-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H17N3O/c1-9-10(8-12)2-3-11(13-9)14-4-6-15-7-5-14/h2-3H,4-8,12H2,1H3 |
InChI Key |
PNMFGMRMAAFEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)CN |
Origin of Product |
United States |
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